4-乙氧基-N-(4-乙氧基-1,3-苯并噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

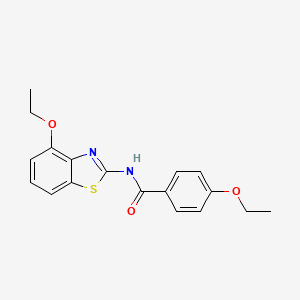

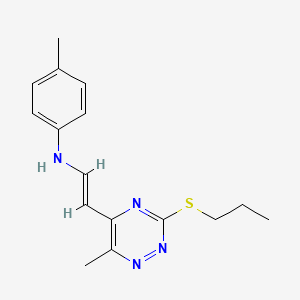

4-ethoxy-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a benzothiazole derivative that has been synthesized using a specific method.

科学研究应用

Antibacterial Activity

The compound’s hybrid structure combines thiazole and sulfonamide groups, both known for their antibacterial properties . Researchers have synthesized derivatives of this compound and investigated their antibacterial activity. Notably, several of these derivatives display potent antibacterial effects against both Gram-negative and Gram-positive bacteria. Specific substitutions, such as 4-tert-butyl and 4-isopropyl, enhance antibacterial activity against multiple strains. The isopropyl-substituted derivative exhibits a low minimum inhibitory concentration (MIC) against Staphylococcus aureus and Achromobacter xylosoxidans .

Antioxidant Potential

While further studies are needed, the compound’s structure suggests potential antioxidant properties. Researchers have explored its ability to scavenge free radicals and protect cells from oxidative damage .

Antifungal Activity

Although less studied than its antibacterial effects, the compound may also possess antifungal activity. Investigations into its efficacy against fungal pathogens could provide valuable insights .

Cell-Penetrating Peptide Complexes

The compound’s interaction with cell-penetrating peptides (such as octaarginine) is intriguing. When combined with octaarginine, it exhibits distinctive antibacterial behavior, faster killing kinetics, and negligible hemolytic activity towards human red blood cells. This suggests a unique mode of action when used in conjunction with a cell-penetrating peptide .

Drug Delivery Systems

Given its cell-penetrating properties, researchers have explored the compound’s potential in drug delivery systems. Its ability to cross cell membranes efficiently could make it a valuable component in targeted therapies .

Structure-Activity Relationship Studies

Researchers continue to investigate the structure-activity relationship of this compound. By synthesizing derivatives with varying substitutions and analyzing their biological effects, they aim to uncover key features responsible for its activity .

作用机制

Target of Action

The primary targets of 4-ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide are acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) . These enzymes play crucial roles in the nervous system. AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning, while MAO-B is involved in the degradation of dopamine, a neurotransmitter that regulates mood and cognition .

Mode of Action

4-ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide inhibits the activity of AChE and MAO-B enzymes . By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic signaling . The inhibition of MAO-B, on the other hand, prevents the breakdown of dopamine, thereby increasing its levels and enhancing dopaminergic signaling .

Biochemical Pathways

The compound’s action on AChE and MAO-B affects the cholinergic and dopaminergic pathways, respectively. Enhanced cholinergic signaling can improve cognitive performance, while increased dopaminergic signaling can improve mood and cognition .

Pharmacokinetics

The compound’s ability to inhibit ache and mao-b suggests that it can cross the blood-brain barrier and exert its effects in the brain .

Result of Action

The inhibition of AChE and MAO-B by 4-ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide can lead to improved cognitive performance and mood . This makes the compound a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease .

属性

IUPAC Name |

4-ethoxy-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-3-22-13-10-8-12(9-11-13)17(21)20-18-19-16-14(23-4-2)6-5-7-15(16)24-18/h5-11H,3-4H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEXBIRVOHYJGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea](/img/structure/B2438857.png)

![N-[4-(morpholin-4-yl)-3-nitrophenyl]acetamide](/img/structure/B2438859.png)

![N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]-2-methylpropanamide](/img/structure/B2438862.png)

![N-[4,4-Dimethyl-1-(1H-1,2,4-triazol-5-yl)pentyl]prop-2-enamide](/img/structure/B2438864.png)

![1-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2438867.png)

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2438873.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)urea](/img/structure/B2438874.png)

![N-(4-ethylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2438876.png)

![methyl 4-(6-(4-methoxyphenethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2438877.png)